molecular formula C10H10N2O3 B8665379 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8665379
M. Wt: 206.20 g/mol
InChI Key: ARSAPYZAJKOTFW-UHFFFAOYSA-N
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Description

1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

1-methyl-6-nitro-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C10H10N2O3/c1-11-9-4-3-8(12(14)15)6-7(9)2-5-10(11)13/h3-4,6H,2,5H2,1H3

InChI Key

ARSAPYZAJKOTFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 6-nitro-3,4-dihydro-1H-quinolin-2-one (Step 1, 990 mg, 5.15 mmol) in DMF (3.0 mL) is added K2CO3 (855 mg, 1.2 equiv.) followed by MeI (0.64 mL, 2.0 equiv.). The resulting solution is stirred overnight at room temperature. Water (20 mL) is then added and the reaction mixture is extracted with ethyl acetate (20 mL×2) and washed with saline (20 mL). The organic layers are collected and dried over MgSO4. Solvent is removed to yield the title compound as a yellow solid (956 mg, 90%). 1H NMR (300 MHz, DMSO) δ 8.16–7.26 (m, 3H), 3.30 (s, 3H), 3.00 (t, 2H), 2.61 (m, 2H).
Quantity
990 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
855 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
90%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 6-nitro-3,4-dihydro-1H-quinolin-2-one (Step 1, 990 mg, 5.15 mmol) in DMF (3.0 mL) is added K2CO3 (855 mg, 1.2 equiv.) followed by Mel (0.64 mL, 2.0 equiv.). The resulting solution is stirred overnight at room temperature. Water (20 mL) is then added and the reaction mixture is extracted with ethyl acetate (20 mL×2) and washed with saline (20 mL). The organic layers are collected and dried over MgSO4. Solvent is removed to yield the title compound as a yellow solid (956 mg, 90%). 1H NMR (300 MHz, DMSO) δ 8.16-7.26 (m, 3H), 3.30 (s, 3H), 3.00 (t, 2H), 2.61 (m, 2H).
Quantity
990 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
855 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

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